CAY10429-d3
Descripción
CAY10429-d3 is a deuterated neuropeptide analog with diverse biological activities, primarily investigated for its interactions with cannabinoid receptors (CB1 and CB2) . It is cataloged under GC47048 by GLPBIO and is strictly designated for research use, with a purity exceeding 99% . The compound is provided in solution (25 µL, 10 mM) and is referenced in studies exploring endothelial-mediated vasodilation and receptor pharmacology . While its exact molecular structure remains undisclosed in public domains, its deuterated form suggests isotopic labeling for metabolic stability or tracing in pharmacokinetic studies.
Propiedades
Fórmula molecular |
C21H27D3O2 |
|---|---|
Peso molecular |
317.5 |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3 |
Clave InChI |
YWEZXUNAYVCODW-ORDZOMCNSA-N |
SMILES |
CC1=C[C@@H](C2=C(CCCCC([2H])([2H])[2H])C=C(O)C=C2O)[C@H](C(C)=C)CC1 |
Sinónimos |
Abn-CBD-d3; Abnormal Cannabidiol-d3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
CAY10429-d3 belongs to a class of neuropeptides and cannabinoid receptor modulators. Below is a comparative analysis with structurally or functionally related compounds:
Pharmacological and Pharmacokinetic Properties
- Receptor Affinity: CAY10429-d3 is linked to CB1/CB2 receptor modulation, with studies suggesting its role in vasodilation distinct from canonical receptor pathways . In contrast, chlorinated analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine lack explicit receptor data but exhibit structural motifs common in kinase inhibitors .
- Solubility and Bioavailability: CAY10429-d3’s deuterated structure may enhance metabolic stability compared to non-deuterated analogs, though exact Log P/S values are unavailable . The chlorinated analog (CAS 918538-05-3) has a Log S of -3.4, indicating low aqueous solubility, which could limit in vivo applications .
Key Research Findings and Limitations
- CAY10429-d3 demonstrates unique endothelial-mediated effects independent of CB1/CB2, distinguishing it from classical cannabinoids .
- Limitations :
- Structural ambiguity of CAY10429-d3 hinders direct comparisons with analogs.
- Data gaps in pharmacokinetics (e.g., half-life, tissue distribution) limit translational predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
